molecular formula C11H13FO B3167280 Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- CAS No. 918870-65-2

Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)-

Cat. No.: B3167280
CAS No.: 918870-65-2
M. Wt: 180.22 g/mol
InChI Key: LXBGLEHWWDYCGI-UHFFFAOYSA-N
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Description

“Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)-” is a derivative of benzene, which is an aromatic compound. It has a molecular formula of C8H7F . It is also known as m-Fluorostyrene or 3-Fluorostyrene .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the ethenyl, fluoro, and methylethoxy groups onto a benzene ring. This could potentially be achieved through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with ethenyl (vinyl), fluoro, and methylethoxy groups attached. The positions of these substituents on the benzene ring would depend on the specific synthesis pathway used .


Chemical Reactions Analysis

As a benzene derivative, this compound would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The presence of the ethenyl, fluoro, and methylethoxy groups could influence the reactivity of the benzene ring and direct the course of these reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the ethenyl, fluoro, and methylethoxy groups. For example, the fluoro group could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it to minimize risk of exposure .

Properties

IUPAC Name

1-ethenyl-3-fluoro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-4-9-6-5-7-10(12)11(9)13-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBGLEHWWDYCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70844998
Record name 1-Ethenyl-3-fluoro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70844998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918870-65-2
Record name 1-Ethenyl-3-fluoro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70844998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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